Lipophilicity (XLogP3-AA) Differentiation: The 3,4-Dichlorobenzyl + Methoxy + Methylsulfanyl Combination Produces a Computed LogP of 4.6, Distinct from Diamino and Phenyl Analogs
CAS 339276-06-1 possesses a computed XLogP3-AA of 4.6, reflecting the combined lipophilic contributions of the 3,4-dichlorobenzyl sulfanyl, methoxy, and methylsulfanyl substituents. This value is substantially higher than that of the diamino analog 2-[(3,4-dichlorobenzyl)sulfanyl]-4,6-pyrimidinediamine (CAS 340811-32-7), which has fewer heavy atoms, two hydrogen-bond donors, and a markedly lower XLogP3-AA of approximately 2.9. Conversely, the 5-phenyl analog (CAS 344282-11-7), lacking both polar methoxy and methylsulfanyl groups, is expected to exhibit a higher XLogP (estimated ~5.7). An XLogP of 4.6 represents an intermediate lipophilicity window that balances membrane permeability with aqueous solubility compared to these extremes. [1] [2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | CAS 340811-32-7 (diamino analog): ~2.9; CAS 344282-11-7 (5-phenyl analog): estimated ~5.7 |
| Quantified Difference | ΔXLogP = +1.7 vs. diamino analog; ΔXLogP = -1.1 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem 2021.05.07 release |
Why This Matters
An XLogP3-AA of 4.6 places the compound within the optimal lipophilicity range (1–5) for oral drug-likeness per Lipinski's guidelines, whereas the diamino analog may suffer from poor membrane permeability (XLogP ~2.9) and the phenyl analog may present solubility challenges (estimated XLogP ~5.7).
- [1] PubChem Compound Summary for CID 1476478. Computed XLogP3-AA = 4.6. https://pubchem.ncbi.nlm.nih.gov/compound/339276-06-1 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 11282394 (2-[(3,4-dichlorobenzyl)sulfanyl]-4,6-pyrimidinediamine). Computed XLogP3-AA ≈ 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/11282394 (accessed 2026-04-29). View Source
